molecular formula C15H18N2O3S B2920527 4-methoxy-3,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide CAS No. 898647-72-8

4-methoxy-3,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No.: B2920527
CAS No.: 898647-72-8
M. Wt: 306.38
InChI Key: CSMKVYPRAUJSCM-UHFFFAOYSA-N
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Description

4-methoxy-3,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide (CAS 898647-72-8) is a chemical compound with the molecular formula C15H18N2O3S and a molecular weight of 306.4 g/mol . This benzenesulfonamide derivative is of significant interest in medicinal chemistry research, particularly in the development of targeted small-molecule therapies. While specific biological data for this exact compound is limited in public sources, its structural features are prominent in several active research areas. Benzenesulfonamide derivatives are extensively investigated as potent inhibitors of the Carbonic Anhydrase (CA) family of enzymes, specifically targeting cancer-associated isoforms CA IX and CA XII . The membrane-bound CA IX and XII are overexpressed in hypoxic tumor environments and are linked to cancer progression, metastasis, and treatment resistance . Inhibiting these enzymes disrupts pH regulation in tumors, a promising strategy for anticancer drug development . Furthermore, structurally similar benzenesulfonamide compounds have been patented as inverse agonists of the Retinoid-related Orphan Receptor γ (RORγ(t)), a nuclear receptor targeted for the treatment of inflammatory and autoimmune diseases such as psoriasis and atopic dermatitis . The core structure of this compound, which combines a substituted benzene sulfonamide group with a pyridinylmethyl moiety, provides a versatile scaffold for interacting with these biological targets. Researchers can utilize this high-purity compound as a key intermediate or building block for synthesizing novel derivatives, or as a pharmacological tool for probing disease mechanisms related to enzyme inhibition and nuclear receptor signaling pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-methoxy-3,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-11-7-14(8-12(2)15(11)20-3)21(18,19)17-10-13-5-4-6-16-9-13/h4-9,17H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMKVYPRAUJSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-3,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H19N3O2S, with a molecular weight of 329.42 g/mol. The compound features a benzenesulfonamide moiety linked to a pyridine ring through a methyl group, which plays a crucial role in its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzenesulfonamide exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported that certain derivatives displayed Minimum Inhibitory Concentration (MIC) values as low as 7.812 µg/mL against Escherichia coli and 31.125 µg/mL against Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (µg/mL)
Compound 3lE. coli7.812
Compound 3lC. albicans31.125
Compound 3cS. aureus<50
Compound 3dP. aeruginosa<100

Anticancer Activity

The benzenesulfonamide derivatives are also being explored for their anticancer potential. Studies suggest that they can act as topoisomerase inhibitors and may interfere with DNA replication processes . The introduction of specific functional groups has been shown to enhance their efficacy against cancer cell lines.

Case Study: Anticancer Efficacy
In a study involving various cancer cell lines, the compound demonstrated promising results with IC50 values ranging from 0.87 to 12.91 µM in MCF-7 breast cancer cells, outperforming standard treatments like 5-Fluorouracil . This suggests that modifications to the sulfonamide structure can significantly improve anticancer activity.

The biological activity of this compound is attributed to its ability to interact with cellular targets through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
  • Bioavailability and Absorption : Studies indicate that these compounds possess favorable pharmacokinetic properties, including high bioavailability and skin permeability .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that the presence of methoxy and dimethyl groups significantly enhances the antimicrobial and anticancer activities of these compounds. Modifications in the pyridine ring also contribute to improved efficacy against specific pathogens or cancer types.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of methoxy groupsIncreased hydrophobicity
Dimethyl substitutionEnhanced potency against bacteria
Pyridine ring modificationImproved interaction with target enzymes

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related benzenesulfonamide derivatives, focusing on substituent effects, physicochemical properties, and synthesis.

Substituent Analysis

  • Target Compound: Features methoxy (electron-donating) and methyl groups on the benzene ring, coupled with a pyridin-3-ylmethyl group.
  • N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d) : Contains a trifluoromethyl group (electron-withdrawing) and a benzyloxy substituent, enhancing lipophilicity and metabolic stability. The pyridine ring is trimethylated, which may sterically hinder binding .
  • Example 53 () : A complex derivative with fluoro and chromen-2-yl groups, contributing to high molecular weight (589.1 g/mol) and possible kinase inhibition activity .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents
4-Methoxy-3,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide 305.37 Not reported Methoxy, methyl, pyridin-3-ylmethyl
N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d) ~475.49 Not reported Benzyloxy, trifluoromethyl, trimethylpyridine
Example 53 () 589.1 175–178 Fluoro, chromen-2-yl, pyrazolo-pyrimidine
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide ~380.73 Not reported Chloro, trifluoromethyl, pyridinyloxy
  • Methoxy vs. Trifluoromethyl : Methoxy groups enhance solubility (via polarity), while trifluoromethyl groups increase lipophilicity and stability against oxidative metabolism.
  • Pyridine Position : Pyridin-3-ylmethyl (target) vs. pyridin-2-yl () alters spatial orientation in binding pockets.

Implications of Structural Differences

  • Bioactivity : Trifluoromethyl and chloro substituents () may enhance target affinity in enzymes like carbonic anhydrase, whereas methoxy groups (target) could favor solubility for oral bioavailability.
  • Thermal Stability : Higher molecular weight compounds (e.g., Example 53) exhibit elevated melting points, suggesting stronger crystalline packing .
  • Drug Likeness : The target compound’s moderate molecular weight (~305 g/mol) aligns with Lipinski’s rule of five, contrasting with bulkier analogs like Example 53 (~589 g/mol), which may face absorption challenges .

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